Cas no 1997405-61-4 ((2S)-3-(5-bromothiophen-3-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

(2S)-3-(5-Bromothiophen-3-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a chiral, Fmoc-protected amino acid derivative featuring a bromothiophene moiety. Its key advantages include high purity and stereochemical integrity, making it valuable for peptide synthesis and medicinal chemistry applications. The bromothiophene group offers a versatile handle for further functionalization via cross-coupling reactions, while the Fmoc protection ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The carboxylic acid functionality allows for straightforward incorporation into larger molecular frameworks. This compound is particularly useful in the design of peptidomimetics and bioactive molecules, where precise control over structure and reactivity is critical. Its stability under typical synthesis conditions further enhances its utility in research and development.
(2S)-3-(5-bromothiophen-3-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
1997405-61-4 structure
Product Name:(2S)-3-(5-bromothiophen-3-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:1997405-61-4
MF:C22H18BrNO4S
MW:472.351624011993
CID:5611959
PubChem ID:165914547
Update Time:2025-06-14

(2S)-3-(5-bromothiophen-3-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 1997405-61-4
    • (2S)-3-(5-bromothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • EN300-3415370
    • (2S)-3-(5-bromothiophen-3-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • Inchi: 1S/C22H18BrNO4S/c23-20-10-13(12-29-20)9-19(21(25)26)24-22(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,24,27)(H,25,26)/t19-/m0/s1
    • InChI Key: ZXECEYSAQBGFMU-IBGZPJMESA-N
    • SMILES: BrC1=CC(=CS1)C[C@@H](C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 471.01399g/mol
  • Monoisotopic Mass: 471.01399g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 583
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 104Ų

(2S)-3-(5-bromothiophen-3-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

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Additional information on (2S)-3-(5-bromothiophen-3-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

Latest Research Brief on (2S)-3-(5-bromothiophen-3-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 1997405-61-4)

The compound (2S)-3-(5-bromothiophen-3-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 1997405-61-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of peptide-based therapeutics. The presence of the 5-bromothiophene moiety and the Fmoc-protected amino acid group makes it a versatile building block for the construction of complex molecules. Researchers have successfully utilized this compound in solid-phase peptide synthesis (SPPS) to develop novel peptide inhibitors targeting various disease pathways.

In a study published in the Journal of Medicinal Chemistry, the compound was employed as a precursor for the synthesis of thiophene-based peptidomimetics. These peptidomimetics demonstrated potent inhibitory activity against specific proteases involved in inflammatory diseases. The bromine atom at the 5-position of the thiophene ring was found to enhance the binding affinity of the resulting peptides to their target proteins, as confirmed by X-ray crystallography and molecular docking studies.

Another significant application of this compound was reported in the field of oncology. A research team at a leading pharmaceutical company incorporated it into the structure of a small-molecule inhibitor targeting a mutant kinase implicated in certain types of cancer. The compound's unique structural features contributed to the inhibitor's selectivity and potency, as evidenced by in vitro and in vivo assays. The study also revealed that the Fmoc group could be selectively removed under mild conditions, allowing for further functionalization of the molecule.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of (2S)-3-(5-bromothiophen-3-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid. A novel catalytic asymmetric synthesis route was developed, achieving high enantiomeric purity and yield. This improvement is particularly important for large-scale production, ensuring consistent quality for pharmaceutical applications.

Looking ahead, researchers are exploring the potential of this compound in the development of targeted drug delivery systems. Its structural features make it an attractive candidate for conjugation with various drug molecules and nanoparticles. Preliminary studies suggest that derivatives of this compound could serve as effective linkers in antibody-drug conjugates (ADCs), combining the specificity of monoclonal antibodies with the potency of small-molecule drugs.

In conclusion, (2S)-3-(5-bromothiophen-3-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 1997405-61-4) represents a valuable chemical entity with diverse applications in medicinal chemistry. Its unique structural properties and synthetic versatility continue to inspire innovative research across multiple therapeutic areas. As our understanding of its potential grows, we can anticipate seeing more drug candidates derived from this compound entering clinical development in the coming years.

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